Cinchotoxine

Physicochemical characterization Purity assessment Identity confirmation

Cinchotoxine (CAS 69-24-9, molecular formula C₁₉H₂₂N₂O, MW 294.40) is a keto-alkaloid rearrangement product derived from the Cinchona alkaloids cinchonine or cinchonidine via acid-catalyzed ring-opening of the quinuclidine bicycle. Unlike its parent aminoalcohol alkaloids, cinchotoxine incorporates a ketone carbonyl at the C-9 position and a secondary piperidine nitrogen, fundamentally altering its physicochemical and pharmacological profile.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 69-24-9
Cat. No. B12761714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchotoxine
CAS69-24-9
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1
InChIKeyPIIQLZXRLGJEKE-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchotoxine (CAS 69-24-9) Procurement Guide: Structural Identity and Physicochemical Baseline for Scientific Selection


Cinchotoxine (CAS 69-24-9, molecular formula C₁₉H₂₂N₂O, MW 294.40) is a keto-alkaloid rearrangement product derived from the Cinchona alkaloids cinchonine or cinchonidine via acid-catalyzed ring-opening of the quinuclidine bicycle [1]. Unlike its parent aminoalcohol alkaloids, cinchotoxine incorporates a ketone carbonyl at the C-9 position and a secondary piperidine nitrogen, fundamentally altering its physicochemical and pharmacological profile [2]. The compound crystallizes as bitter needles with a melting point of 58–60 °C and exhibits a specific optical rotation of [α]ᴅ +47° in alcohol—properties that sharply distinguish it from all major native Cinchona alkaloids [1].

Why Cinchotoxine Cannot Be Interchanged with Cinchonine, Cinchonidine, or Other Cinchona Alkaloids in Research and Industrial Workflows


Cinchotoxine is not a minor structural variant of cinchonine or cinchonidine; it is the product of an irreversible acid-catalyzed rearrangement that converts the tertiary hydroxyl-bearing quinuclidine system into a secondary ketone-bearing piperidine [1]. This transformation eliminates the stereogenic carbinol center, reduces optical activity by approximately 80% relative to cinchonine, and converts a weak base (cinchonine, much weaker than ammonia) into a significantly stronger base [2][3]. Most critically, the rearrangement abolishes the febrifugal (antimalarial) activity characteristic of the parent alkaloids and replaces it with a toxic, convulsion-inducing pharmacological profile likened to that of digitoxin [1]. Consequently, cinchotoxine cannot serve as a drop-in replacement for any native Cinchona alkaloid in pharmacological, synthetic, or analytical contexts—its procurement must be justified by its specific differentiating properties outlined below.

Quantitative Differentiation Evidence for Cinchotoxine (CAS 69-24-9) Versus Closest Cinchona Analogs


Melting Point Depression of >200 °C Relative to Cinchonine and Cinchonidine

Cinchotoxine exhibits a melting point of 58–60 °C, which is dramatically lower than that of its parent alkaloids cinchonine (260–263 °C) and cinchonidine (204–210 °C) [1]. This approximately 200 °C depression arises from the disruption of the rigid quinuclidine cage and loss of the hydrogen-bonding hydroxyl group, resulting in a more flexible, lower-lattice-energy crystalline solid [2]. The magnitude of this difference is sufficient to serve as a primary identity and purity discriminator in procurement quality control.

Physicochemical characterization Purity assessment Identity confirmation

Optical Rotation Collapse: [α]D +47° vs. +224° to +260° for Cinchonine

Cinchotoxine displays a specific optical rotation [α]D of +47° (alcohol), whereas cinchonine rotates at +224° to +260° (c=0.5, ethanol) and cinchonidine at −105° to −115° (c=1, ethanol) [1]. The reduction in magnitude by approximately 80% relative to cinchonine reflects the loss of the asymmetric carbinol carbon (C-9) during rearrangement to the ketone, effectively removing one stereogenic center [2]. Critically, cinchotoxine retains positive rotation, ruling out confusion with the levorotatory cinchonidine. This parameter enables unambiguous lot identification by polarimetry.

Chiroptical properties Stereochemical identity Enantiomeric purity

Basicity Inversion: Cinchotoxine as a Stronger Base than Cinchonine

Cinchonine is described as a base "much weaker than ammonia," whereas cinchotoxine is "considerably stronger" [1]. This basicity enhancement is a direct consequence of the quinuclidine-to-piperidine rearrangement: the secondary piperidine nitrogen in cinchotoxine is more accessible for protonation than the bridged tertiary nitrogen in cinchonine. The practical consequence is that cinchotoxine dissolves in aqueous ammonium salt solutions with liberation of free ammonia, while cinchonine does not—a differential solubility behavior exploitable in both preparative separation and analytical detection [1].

Acid-base properties Extraction selectivity Salt formation

Pharmacological Divergence: Complete Loss of Febrifugal Activity and Acquisition of Digitalis-Like Toxicity

The acid-catalyzed rearrangement of cinchonine to cinchotoxine results in a complete functional inversion: both cinchonine and quinine "lose entirely their characteristic febrifugal action and become intensely poisonous" [1]. Hildebrandt (1908) demonstrated that cinchotoxine induces violent convulsions in warm-blooded animals, with lethality at sufficient doses, and its toxic action was explicitly likened to that of digitoxin, the highly poisonous cardiac glycoside from Digitalis [1][2]. The analogous conversion product from quinine, quinotoxine, produces similar but less intense effects, indicating that cinchotoxine is the more toxic of the two rearrangement isomers [1]. This toxicity profile is qualitatively absent in cinchonine, cinchonidine, quinine, and quinidine at comparable doses.

Toxicity profiling Antimalarial activity Pharmacological safety

Chiral Resolution Capability: Pasteur's 1853 Use of (+)-Cinchotoxine for Racemic Tartaric Acid Separation

In 1853, Louis Pasteur introduced the method of chiral resolution via diastereomeric salt formation by using optically active (+)-cinchotoxine to resolve racemic tartaric acid into its enantiomers [1][2]. This represents one of the earliest documented applications of a chiral alkaloid resolving agent and historically predates the widespread use of cinchonine, cinchonidine, quinine, and quinidine for this purpose. While modern chiral resolution has largely adopted other Cinchona alkaloids and synthetic chiral auxiliaries, (+)-cinchotoxine remains a compound of pedagogical and historical interest in stereochemistry curricula, and its unique combination of moderate optical rotation, ketone functionality, and secondary amine character distinguishes it from the hydroxyl-bearing Cinchona alkaloids when derivatization at the C-9 position is sought [3].

Chiral resolution Diastereomeric salt formation Asymmetric synthesis

Identical Conversion Kinetics from Cinchonine and Cinchonidine: Implications for Synthetic Sourcing

Biddle (1916) demonstrated that the rates of conversion of cinchonine and cinchonidine into cinchotoxine are identical within experimental error under identical conditions (acetic acid catalysis, ~99.4 °C), and that the specific rotation of the resulting cinchotoxine is the arithmetical mean of the rotations of the two stereoisomeric precursors [1]. This kinetic equivalence means that both cinchonine and cinchonidine converge to the same cinchotoxine product regardless of the C-8/C-9 stereochemistry of the starting material, because the rearrangement destroys the stereogenic center at C-9. For procurement decisions, this implies that cinchotoxine can be sourced synthetically from either cinchonine or cinchonidine with equivalent efficiency and product identity, offering supply-chain flexibility absent for stereochemically stable Cinchona alkaloid derivatives.

Reaction kinetics Synthetic route selection Stereochemical equivalence

Validated Research and Industrial Application Scenarios for Cinchotoxine (CAS 69-24-9) Based on Quantitative Differentiation Evidence


Toxicological Reference Standard for Cinchona Alkaloid Degradation and Forced-Decomposition Studies

When pharmaceutical formulations containing cinchonine, quinine, or quinidine are subjected to forced-degradation (stress) testing under acidic conditions, cinchotoxine (or its methoxylated analog quinotoxine) is the expected rearrangement product. The complete loss of febrifugal activity and acquisition of digitalis-like convulsant toxicity upon conversion [1] makes cinchotoxine an essential reference standard for identifying and quantifying this specific degradation pathway. Its dramatically lower melting point (58–60 °C vs. 260–263 °C for cinchonine) [2] and collapsed optical rotation (+47° vs. +224° to +260°) [3] provide unambiguous orthogonal analytical handles (DSC, polarimetry, HPLC retention time shifts) that enable detection even at trace levels in complex formulation matrices.

Mechanistic Probe for Quinuclidine Ring-Opening Rearrangements in Alkaloid Chemistry

The cinchonine-to-cinchotoxine rearrangement is a textbook example of an acid-catalyzed quinuclidine-to-piperidine ring-opening, wherein the C-9 hydroxyl is oxidized to a ketone with concomitant cleavage of the N–C bond [1]. The finding that both cinchonine and cinchonidine convert to cinchotoxine with identical rate constants [2] makes this system an ideal kinetic model for studying stereoelectronic effects in bridged bicyclic amine rearrangements. The enhanced basicity of cinchotoxine relative to cinchonine (stronger vs. weaker than ammonia) [3] further enables selective extraction-based kinetic quenching, providing a clean experimental tool for physical organic chemistry investigations.

Chiral Derivatization Scaffold with a C-9 Ketone Functional Handle

Although native Cinchona alkaloids (cinchonine, cinchonidine, quinine, quinidine) dominate modern asymmetric catalysis and chiral resolution, their C-9 hydroxyl group limits certain derivatization chemistries. Cinchotoxine's C-9 ketone carbonyl offers a distinct functional handle for condensation reactions (hydrazone, oxime, and Schiff base formation) that are not directly accessible from the parent alcohols without prior oxidation [1]. Its historical precedent as Pasteur's chosen resolving agent for racemic tartaric acid in 1853 [2] validates its fundamental competence as a chiral discriminator, and its moderate optical rotation (+47°) [3] provides a convenient polarimetric readout for diastereomeric salt formation screening.

Analytical Reference Material for Polarimetric and Chromatographic Method Development

The extreme physicochemical divergence between cinchotoxine and all major native Cinchona alkaloids—encompassing melting point, optical rotation magnitude and sign, basicity, and chromatographic retention—makes cinchotoxine an ideal system-suitability standard for developing and validating analytical methods that must resolve Cinchona alkaloid mixtures. In particular, the sign retention of positive rotation (+47°) [1] while magnitude collapses ~80% relative to cinchonine provides a challenging discrimination case for polarimetric detectors in SFC/HPLC hyphenated systems. The differential solubility in ammonium salt solutions (cinchotoxine soluble with NH₃ liberation; cinchonine insoluble) [2] offers a simple bench-top identity test useful in academic teaching laboratories and industrial incoming inspection protocols.

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